2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene

Description

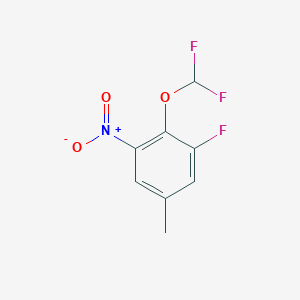

2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a difluoromethoxy group (-OCF₂H) at position 2, a fluorine atom at position 1, a methyl group (-CH₃) at position 5, and a nitro group (-NO₂) at position 2. This combination of electron-withdrawing (fluoro, nitro) and electron-donating (methyl) groups confers unique electronic and steric properties, making it a candidate for applications in agrochemical and pharmaceutical synthesis. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the nitro group facilitates reduction reactions to form intermediates like diamines, as seen in benzimidazole synthesis pathways .

Properties

Molecular Formula |

C8H6F3NO3 |

|---|---|

Molecular Weight |

221.13 g/mol |

IUPAC Name |

2-(difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene |

InChI |

InChI=1S/C8H6F3NO3/c1-4-2-5(9)7(15-8(10)11)6(3-4)12(13)14/h2-3,8H,1H3 |

InChI Key |

CDICQNIGLHORDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)OC(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene typically involves multiple steps, starting from commercially available precursorsThis can be achieved using difluoromethylating agents such as ClCF₂H or other novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Chemical Reactions Analysis

2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.

Common reagents used in these reactions include hydrazine hydrate, Raney-Ni, and other reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene has several scientific research applications:

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to act as a hydrogen-bond donor, influencing its biological activity . The nitro group can undergo reduction to form an amine, which can interact with various biological pathways.

Comparison with Similar Compounds

Key Observations:

Positional Isomerism : The nitro group’s position (3 vs. 4 or 5) alters electronic distribution. For instance, nitro at position 3 (target compound) creates a meta-directing effect, influencing reactivity in electrophilic substitution compared to para-nitro analogs .

Methyl Group Impact: The methyl group in the target compound introduces steric hindrance and slight electron donation, which may slow reaction kinetics compared to non-methylated analogs like 2-(Difluoromethoxy)-1-fluoro-4-nitrobenzene .

Data Table: Comparative Properties of Selected Analogs

Biological Activity

2-(Difluoromethoxy)-1-fluoro-5-methyl-3-nitrobenzene is a fluorinated organic compound characterized by its unique structural features, which include fluorine and nitro groups attached to a benzene ring. The incorporation of fluorine into organic molecules often enhances their biological activity, making them valuable in pharmaceuticals and agrochemicals. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key features include:

- Difluoromethoxy group : Enhances lipophilicity and bioavailability.

- Nitro group : Potentially involved in enzyme inhibition and cellular interactions.

The biological activity of this compound is primarily attributed to its chemical structure:

- Enzyme Inhibition : The nitro group can interact with biological molecules, inhibiting key enzymes involved in metabolic pathways.

- Cell Membrane Penetration : The difluoromethoxy group increases the compound's ability to cross cell membranes, enhancing its bioavailability and potential efficacy against target cells.

Biological Activity and Therapeutic Applications

Research has indicated several promising biological activities for this compound:

Antimicrobial Properties

Studies have shown that fluorinated compounds exhibit enhanced antimicrobial activity. For instance, derivatives of similar structures have demonstrated significant inhibition against various bacterial strains.

Anticancer Activity

Research indicates that fluorinated compounds can act as potent anticancer agents. For example, in vitro studies have revealed that the compound may inhibit the growth of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

- In Vitro Studies : A study evaluating the cytotoxic effects of this compound on human cancer cell lines reported an IC50 value in the low micromolar range, indicating potent anticancer properties.

- Mechanistic Insights : Further investigations using NMR spectroscopy have suggested that the compound interacts with specific cellular targets, potentially modulating pathways critical for cancer cell survival.

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | Low | Anticancer |

| 1-Chloro-2-(difluoromethoxy)-5-fluoro-3-nitro-benzene | Moderate | Antimicrobial |

| Fluorinated derivatives of 2-deoxy-d-glucose | Low | Glycolysis inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.